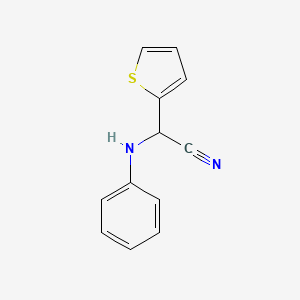

Phenylamino-thiophen-2-YL-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-9-11(12-7-4-8-15-12)14-10-5-2-1-3-6-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZGSOEWZEYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378090 | |

| Record name | Anilino(thiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81994-43-6 | |

| Record name | Anilino(thiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenylamino-thiophen-2-yl-acetonitrile

This guide provides a comprehensive overview of the synthesis and characterization of Phenylamino-thiophen-2-yl-acetonitrile, a molecule of interest in medicinal chemistry and drug discovery. The thiophene moiety is a privileged scaffold in numerous FDA-approved drugs, recognized for its electron-rich nature and its ability to act as a bioisostere for a phenyl ring, often leading to enhanced pharmacological profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design.

Introduction: The Significance of Thiophene-Containing Compounds

Thiophene and its derivatives are cornerstones in medicinal chemistry, contributing to a wide array of therapeutic agents.[2] Their structural similarity to benzene allows them to mimic phenyl-containing molecules, often improving potency, selectivity, and pharmacokinetic properties.[2] Thiophene-based compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][4][5] The synthesis of novel thiophene derivatives, such as this compound, is a key step in the exploration of new chemical entities with potential therapeutic value.

Synthesis via Strecker Reaction: A Robust Approach to α-Aminonitriles

The most direct and widely recognized method for the synthesis of α-aminonitriles is the Strecker synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.[8][9] For the synthesis of this compound, the reactants are thiophene-2-carbaldehyde, aniline, and potassium cyanide.

Reaction Mechanism and Rationale

The Strecker synthesis proceeds through a well-established mechanism.[7][8] The initial step is the reaction between aniline and thiophene-2-carbaldehyde to form a Schiff base (an imine). This is followed by the nucleophilic addition of the cyanide ion to the imine carbon, resulting in the formation of the α-aminonitrile product.[7] The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a weak acid.[10]

Caption: Strecker synthesis of this compound.

Experimental Protocol

Safety First: Potassium cyanide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[11] An emergency eyewash and shower must be readily accessible.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[14]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Thiophene-2-carbaldehyde | 112.14 | 1.12 g | 0.01 |

| Aniline | 93.13 | 0.93 g | 0.01 |

| Potassium Cyanide | 65.12 | 0.65 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a solution of thiophene-2-carbaldehyde (1.12 g, 0.01 mol) in ethanol (10 mL) in a round-bottom flask, add aniline (0.93 g, 0.01 mol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

In a separate beaker, dissolve potassium cyanide (0.65 g, 0.01 mol) in ethanol (10 mL).

-

Slowly add the potassium cyanide solution to the reaction mixture under constant stirring.

-

Continue to stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comprehensive Characterization of the Synthesized Product

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the phenyl ring, the methine proton (CH), and the amine proton (NH). The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm). The methine proton will likely appear as a singlet or a doublet (if coupled with the NH proton) in the range of δ 5.0-6.0 ppm. The amine proton signal is often broad and its chemical shift can vary.[15][16]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbons of the thiophene and phenyl rings will resonate in the aromatic region (δ 110-150 ppm). The methine carbon will be observed in the range of δ 50-60 ppm.[17][18][19]

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 6.7-7.6 | 114-145 |

| Thiophene-H | 6.9-7.5 | 123-140 |

| CH (methine) | 5.3-5.9 | 50-60 |

| NH (amine) | 3.8-4.2 (broad) | - |

| C≡N (nitrile) | - | 116-120 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[20]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (medium, sharp) |

| C-H (aromatic) | Stretching | 3000-3100 (weak to medium) |

| C≡N (nitrile) | Stretching | 2220-2260 (weak to medium, sharp) |

| C=C (aromatic) | Stretching | 1450-1600 (medium to strong) |

| C-S (thiophene) | Stretching | 690-870 (weak to medium) |

The presence of a sharp peak around 2240 cm⁻¹ is a strong indicator of the nitrile group.[21][22][23]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₁₂H₁₀N₂S) is 214.29 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214. Fragmentation patterns can also provide further structural information.[24][25]

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the described Strecker synthesis protocol and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights provided into the rationale behind the experimental choices aim to empower scientists in their pursuit of novel therapeutic agents.

References

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (2024, October 3). Retrieved from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved from [Link]

-

POTASSIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. (n.d.). Retrieved from [Link]

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Retrieved from [Link]

-

Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

-

Potassium Cyanide: Systemic Agent | NIOSH - CDC. (n.d.). Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). Retrieved from [Link]

-

rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). Retrieved from [Link]

-

13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. (n.d.). Retrieved from [Link]

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. (2012, April 1). Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Retrieved from [Link]

-

View of Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds - ResearchGate. (2018, August 13). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. (2017, January 9). Retrieved from [Link]

-

Thiophene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved from [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14). Retrieved from [Link]

-

Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. (n.d.). Retrieved from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (n.d.). Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (n.d.). Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1 | Benchchem [benchchem.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. nj.gov [nj.gov]

- 13. uthsc.edu [uthsc.edu]

- 14. POTASSIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 20. ccsenet.org [ccsenet.org]

- 21. primescholars.com [primescholars.com]

- 22. researchgate.net [researchgate.net]

- 23. iosrjournals.org [iosrjournals.org]

- 24. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Spectroscopic Characterization of Phenylamino-thiophen-2-YL-acetonitrile: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Promising Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds containing both thiophene and aminonitrile moieties represent a class of significant interest. Phenylamino-thiophen-2-YL-acetonitrile, with its unique juxtaposition of a thiophene ring, a phenylamino group, and a nitrile function, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise elucidation of its molecular structure is paramount for understanding its reactivity, establishing structure-activity relationships (SAR), and ensuring reproducibility in its synthesis and application.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is the foundation of its chemical behavior. Spectroscopic techniques provide a non-destructive window into its atomic and molecular framework.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous compounds, including substituted thiophenes and N-arylamino compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to be characterized by distinct signals for the thiophene, phenyl, methine, and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| Thiophene H5 | ~7.40 | Doublet of doublets | J ≈ 5.1, 1.2 | Located at the 5-position of the thiophene ring, it will be coupled to H4 and H3. |

| Thiophene H3 | ~7.20 | Doublet of doublets | J ≈ 3.6, 1.2 | Situated at the 3-position, it shows coupling to H4 and H5. |

| Thiophene H4 | ~7.05 | Doublet of doublets | J ≈ 5.1, 3.6 | At the 4-position, it is coupled to both H5 and H3. |

| Phenyl H (ortho) | ~6.80 | Doublet | J ≈ 8.0 | Protons ortho to the amino group, shielded by its electron-donating effect. |

| Phenyl H (meta) | ~7.25 | Triplet | J ≈ 8.0 | Protons meta to the amino group, showing coupling to ortho and para protons. |

| Phenyl H (para) | ~6.90 | Triplet | J ≈ 8.0 | Proton para to the amino group, experiencing shielding. |

| Methine CH | ~5.50 | Doublet | J ≈ 6.0 | The proton on the α-carbon, coupled to the adjacent NH proton. |

| Amine NH | ~4.50 | Doublet | J ≈ 6.0 | The secondary amine proton, its chemical shift can be broad and concentration-dependent. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Thiophene C2 | ~140 | The carbon atom of the thiophene ring attached to the aminonitrile group, significantly deshielded. |

| Thiophene C5 | ~127 | |

| Thiophene C3 | ~126 | Aromatic carbons of the thiophene ring. |

| Thiophene C4 | ~125 | |

| Phenyl C (ipso) | ~145 | The carbon atom of the phenyl ring directly attached to the nitrogen. |

| Phenyl C (ortho) | ~115 | Shielded by the electron-donating amino group. |

| Phenyl C (meta) | ~130 | Less affected by the amino group. |

| Phenyl C (para) | ~118 | Shielded by the electron-donating amino group. |

| Methine C | ~50 | The α-carbon, appearing in the aliphatic region but influenced by the adjacent nitrogen and thiophene ring. |

| Nitrile CN | ~118 | Characteristic chemical shift for a nitrile carbon. |

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is an invaluable tool for the identification of key functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3350 - 3450 | Medium | Characteristic of a secondary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H vibrations of the thiophene and phenyl rings. |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Sharp | A key diagnostic peak for the nitrile functional group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the amine C-N bond. |

| C-S Stretch (Thiophene) | 600 - 800 | Weak to Medium | Characteristic vibration of the thiophene ring. |

The presence of a sharp band around 2240 cm⁻¹ would be a strong indicator of the nitrile group, while the N-H stretching frequency will confirm the secondary amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion: For this compound (C₁₂H₁₀N₂S), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 214.0565 m/z. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

Caption: Predicted mass spectrometry fragmentation pathway.

-

α-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would lead to the formation of a stable thienylmethyleneiminium cation.

-

Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment with m/z corresponding to [M-27]⁺˙.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although this is often less prominent than cleavages at the substituents.

-

Phenylamino Group Fragmentation: Cleavage of the C-N bond connecting the phenylamino group can lead to fragments corresponding to the aniline radical cation or related species.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

Synthesis via Strecker Reaction

A plausible synthetic route for this compound is the Strecker synthesis, a well-established method for preparing α-aminonitriles.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and aniline in a suitable solvent system such as aqueous ethanol.

-

Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) or another cyanide source to the reaction mixture at a controlled temperature (e.g., 0-5 °C). Caution: Cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Obtain the NMR, IR, and MS data of the purified product.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to aid in the complete and unambiguous assignment of all proton and carbon signals.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.

-

Analysis: Obtain the full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) experiments to induce fragmentation and elucidate the fragmentation pattern.

-

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. While awaiting the publication of direct experimental data, the insights and predicted spectra presented herein offer a valuable resource for researchers in the field. The provided protocols for synthesis and analysis are grounded in established chemical principles and best practices, ensuring a reliable starting point for the empirical investigation of this promising molecule. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will stimulate and facilitate such investigations.

References

- This guide has been compiled by synthesizing information from various sources on the spectroscopic properties of related compounds and general principles of spectroscopic interpretation. As no direct literature source for the complete spectroscopic data of this compound was identified, a formal reference list with clickable URLs to such a source cannot be provided. The predicted data is based on established knowledge found in standard organic chemistry and spectroscopy textbooks and databases. For information on related compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and PubChem using the compound name and CAS number (81994-43-6).

"chemical properties and reactivity of Phenylamino-thiophen-2-YL-acetonitrile"

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Phenylamino-thiophen-2-YL-acetonitrile

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a multifaceted heterocyclic compound that stands at the crossroads of several key functional groups in organic chemistry: a thiophene ring, a secondary aromatic amine (phenylamino), and a nitrile group attached to a methylene bridge. This unique combination of moieties imbues the molecule with a rich and complex reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecular architectures. Thiophene derivatives, in general, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2][3] The presence of the amino and nitrile functionalities further enhances the synthetic utility of this scaffold, positioning it as a key intermediate for the construction of novel pharmaceutical agents and functional materials.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a thiophene ring substituted at the 2-position with a phenylaminoacetonitrile group. The molecule's reactivity is dictated by the interplay of the electron-rich thiophene ring and phenylamino group, and the electron-withdrawing nitrile group.

Diagram of this compound

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H10N2S | [6] |

| Molecular Weight | 214.29 g/mol | [6] |

| CAS Number | 81994-43-6 | [6][7] |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Solubility | Soluble in common organic solvents like ethanol, DMF, and acetonitrile | [8] |

| pKa (of the amine) | Estimated to be in the range of 4-6 | Inferred from aniline derivatives |

| LogP | Estimated to be in the range of 2-3 | Computational prediction |

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic disconnections lead to plausible synthetic strategies: the formation of the α-aminonitrile moiety via a Strecker-type reaction, or the construction of the 2-aminothiophene core through a Gewald multicomponent reaction.

Proposed Synthetic Pathway: Strecker Reaction

The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles.[9][10] This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[10]

Diagram of the Proposed Strecker Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound via a Strecker reaction.

Detailed Experimental Protocol: Strecker Synthesis

Materials:

-

Thiophene-2-carbaldehyde

-

Aniline

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere, add aniline (1.0 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding imine.

-

Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and the TMSCN reagent.

-

Inert Atmosphere: Prevents oxidation of the starting materials and intermediates.

-

Low Temperature for Imine Formation: The formation of the imine is an equilibrium process. Running the initial step at a lower temperature favors the formation of the imine and minimizes side reactions.

-

Use of TMSCN: TMSCN is a safer and more convenient source of cyanide compared to hydrogen cyanide gas or alkali metal cyanides.[11]

-

Aqueous Work-up with Bicarbonate: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess TMSCN.

-

Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or byproducts.

Chemical Reactivity

The reactivity of this compound is a composite of the reactivities of its constituent functional groups. The interplay between these groups allows for a diverse range of chemical transformations.

Diagram of Key Reactivity Sites

Sources

- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journalwjarr.com [journalwjarr.com]

- 4. 2-Amino-4-phenyl-3-thiophenecarbonitrile|CAS 4651-73-4 [benchchem.com]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 81994-43-6 [chemicalbook.com]

- 8. Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1 | Benchchem [benchchem.com]

- 9. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of Phenylamino-thiophen-2-YL-acetonitrile as a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of Phenylamino-thiophen-2-YL-acetonitrile, a novel small molecule with therapeutic potential. Given the established anti-inflammatory, analgesic, and antipyretic properties of structurally related phenylaminothiophenacetic acids, this guide focuses on investigating the interaction of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2][3] We will delve into the methodologies of molecular docking and molecular dynamics simulations to elucidate the binding affinity and stability of the compound within the COX-2 active site. Furthermore, we will explore the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Rationale for In Silico Investigation

The imperative to identify novel and selective inhibitors of Cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory drug discovery.[1][2][4] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and its selective inhibition offers a therapeutic advantage over non-selective NSAIDs by minimizing gastrointestinal side effects.[4][5][6] this compound emerges as a compound of interest due to the documented pharmacological activities of its structural analogs. The application of in silico modeling techniques provides a robust and resource-efficient platform to predict its potential as a COX-2 inhibitor, offering insights into its mechanism of action at a molecular level before embarking on extensive preclinical studies.

This guide will systematically detail the computational workflow, from target selection and preparation to the intricacies of molecular docking, dynamics simulations, and ADMET profiling. The overarching goal is to provide a reproducible and scientifically sound framework for the virtual screening and evaluation of this compound.

Foundational Workflow: A Tripartite Approach

Our in silico investigation is structured around three core pillars: Molecular Docking, Molecular Dynamics, and ADMET Prediction. This integrated approach allows for a comprehensive evaluation of the compound's potential, from its initial binding interaction to its dynamic stability and drug-like properties.

Caption: The tripartite workflow for the in silico modeling of this compound.

Part I: Molecular Docking - Unveiling the Binding Hypothesis

Molecular docking serves as the initial computational screening to predict the preferred binding orientation and affinity of a ligand to a protein target.[7] This step is crucial for generating a plausible hypothesis of the protein-ligand interaction.

Target and Ligand Preparation: The Prerequisite for Accuracy

Protein Preparation:

The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) will be used as the receptor model.[8][9]

Step-by-Step Protocol:

-

Obtain the Crystal Structure: Download the PDB file (5KIR) from the RCSB Protein Data Bank.

-

Pre-processing:

Ligand Preparation:

The 3D structure of this compound is required for docking.

Step-by-Step Protocol:

-

Obtain the 2D Structure: The SMILES string for this compound (N#CC(NC1=CC=CC=C1)C2=CC=CS2) can be obtained from chemical databases like PubChem.[13]

-

2D to 3D Conversion: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.

-

Charge and Atom Type Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand, which is essential for flexible docking.

Docking Simulation: Predicting the Interaction

Step-by-Step Protocol using AutoDock Vina:

-

Grid Box Definition: Define a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized inhibitor in 5KIR can be used to center the grid box.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.

-

Execution: Run the AutoDock Vina simulation.

-

Analysis of Results: Analyze the output file, which will contain multiple binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Visualization and Interpretation of Binding Interactions

The top-ranked docking pose should be visualized to analyze the key interactions between this compound and the amino acid residues in the COX-2 active site. Look for:

-

Hydrogen Bonds: Interactions with key residues like Arg120 and Tyr355.

-

Hydrophobic Interactions: The phenyl and thiophene rings interacting with hydrophobic pockets.

-

Pi-Pi Stacking: Potential interactions with aromatic residues.

| Interaction Type | Potential Interacting Residues in COX-2 |

| Hydrogen Bonding | Arg120, Tyr355, Ser530 |

| Hydrophobic Interactions | Val349, Leu352, Val523, Met522 |

| Pi-Pi Stacking | Tyr385, Trp387 |

Part II: Molecular Dynamics - Assessing the Stability of the Complex

While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[14][15]

System Setup for MD Simulation

Step-by-Step Protocol using GROMACS:

-

Complex Preparation: Use the best-ranked docked pose of the this compound-COX-2 complex as the starting structure.

-

Force Field Selection: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

Caption: Workflow for setting up a molecular dynamics simulation.

Simulation and Trajectory Analysis

Step-by-Step Protocol:

-

Energy Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

Part III: ADMET Prediction - Evaluating Drug-like Properties

Early assessment of ADMET properties is critical to de-risk drug candidates.[16][17] Several free online tools can provide valuable predictions.[18][19][20]

In Silico ADMET Profiling

Step-by-Step Protocol:

-

Input: Use the SMILES string of this compound as input for web servers like SwissADME and pkCSM.

-

Prediction: These tools will predict a range of properties.

-

Analysis: Analyze the predicted values against established thresholds for drug-likeness.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High/Low | Likelihood of absorption from the gut. |

| BBB Permeant | Yes/No | Ability to cross the blood-brain barrier. |

| Distribution | ||

| LogP | Value | Lipophilicity. |

| Metabolism | ||

| CYP Inhibitor | Yes/No (for various isoforms) | Potential for drug-drug interactions. |

| Excretion | ||

| Renal OCT2 Substrate | Yes/No | Potential for renal excretion pathway. |

| Toxicity | ||

| AMES Toxicity | Mutagenic/Non-mutagenic | Potential to cause DNA mutations. |

| hERG I Inhibitor | Yes/No | Risk of cardiotoxicity. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential COX-2 inhibitor. The methodologies described, from molecular docking and dynamics to ADMET prediction, provide a robust framework for generating initial hypotheses about the compound's efficacy, stability, and safety profile. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies. The iterative cycle of computational prediction and experimental feedback is a powerful paradigm in modern drug discovery, and the application of these techniques to this compound represents a promising step towards the development of novel anti-inflammatory therapeutics.

References

Sources

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]

- 5. benchchem.com [benchchem.com]

- 6. drugs.com [drugs.com]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 12. scotchem.ac.uk [scotchem.ac.uk]

- 13. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. Protein-Ligand Complex [mdtutorials.com]

- 16. merit.url.edu [merit.url.edu]

- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. Directory of in silico Drug Design tools [click2drug.org]

"potential biological activities of Phenylamino-thiophen-2-YL-acetonitrile derivatives"

An In-depth Technical Guide to the Potential Biological Activities of Phenylamino-thiophen-2-YL-acetonitrile Derivatives

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to numerous approved therapeutic agents. Its bioisosteric relationship with the phenyl ring, coupled with its versatile chemistry, has made it a focal point for the development of novel bioactive molecules. This technical guide focuses on a specific, promising class of compounds: this compound derivatives. We delve into the synthetic rationale, explore the landscape of their potential biological activities—with a primary focus on anticancer and antimicrobial applications—and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and field-proven insights into the therapeutic potential of this chemical class.

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

Thiophene and its derivatives are foundational heterocyclic compounds in drug discovery, prized for their structural similarity to natural and synthetic molecules with established biological relevance.[1] The sulfur-containing heterocycle is a key component in a wide array of pharmaceuticals, demonstrating its versatility and acceptance in biological systems.[2] The interest in thiophene-based compounds stems from their capacity to engage in various biological interactions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2] The flexible synthesis pathways available for thiophene derivatives further enhance their appeal, allowing for the systematic exploration of chemical space to optimize therapeutic properties.[1]

This guide narrows the focus to the This compound core, a structure that synergistically combines the established biological relevance of the thiophene ring, the diverse interactive potential of the phenylamino group, and the unique chemical properties of the acetonitrile moiety.

Synthetic Strategy: Building the Core Scaffold

The rational design and synthesis of novel therapeutic agents hinge on efficient and adaptable chemical methodologies. For the creation of this compound derivatives and related structures, the Knoevenagel condensation is a frequently employed and highly effective strategy.[3][4]

Causality in Synthetic Choice: The Knoevenagel Condensation

The Knoevenagel condensation is favored for its operational simplicity and effectiveness under mild reaction conditions. This reaction involves the nucleophilic addition of an active hydrogen compound (like 2-phenylacetonitrile) to a carbonyl group (such as an aldehyde), followed by dehydration. The choice of a weak base catalyst, like piperidine, is deliberate; it is strong enough to deprotonate the active methylene group of the acetonitrile derivative, initiating the reaction, but mild enough to prevent unwanted side reactions, ensuring a cleaner product profile and often a higher yield.[3]

Experimental Protocol: Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a substituted 2-phenylacrylonitrile derivative, which can be adapted for the specific target scaffold.

Objective: To synthesize 3-(4-methoxyphenyl)-2-phenylacrylonitrile via Knoevenagel condensation.

Materials:

-

4-methoxybenzaldehyde

-

2-phenylacetonitrile

-

Ethanol (Reagent Grade)

-

20% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (3.67 mmol, 0.50 g) and 2-phenylacetonitrile (3.67 mmol, 0.43 g) in 20 mL of ethanol.

-

Initiation of Condensation: While stirring the solution at room temperature, add the 20% NaOH solution dropwise. Continue addition until the solution becomes opaque, indicating the initiation of precipitation.

-

Reaction Progression: Maintain stirring for an additional 30 minutes to ensure the reaction proceeds to completion.

-

Product Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water to remove any residual base and other water-soluble impurities.

-

Drying: Allow the purified product to air-dry at room temperature. The final product should be a pale yellow solid.[4]

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Primary Biological Activity: Anticancer Potential

A significant body of research points toward the potent anticancer activities of thiophene-containing acrylonitrile derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the disruption of fundamental cellular processes.

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

One of the most promising mechanisms of action for this class of compounds is the inhibition of tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these derivatives can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][6] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.[5]

Cytotoxicity Data

Studies have shown that acrylonitrile derivatives exhibit potent and sometimes selective cytotoxicity. For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives showed moderate to high sensitivity against breast cancer cell lines such as MDA-MB-468 and T-47D.[3] Similarly, other 2-phenylacrylonitrile derivatives have demonstrated exceptionally strong inhibitory activity against colon cancer (HCT116) and liver cancer (BEL-7402) cells, with IC₅₀ values in the nanomolar range.[5][6]

| Compound Class | Target Cell Line | IC₅₀ Value | Reference |

| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon Cancer) | 5.9 nM | [5] |

| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver Cancer) | 7.8 nM | [5] |

| Methoxy-phenylacrylonitrile (2a) | MCF-7 (Breast Cancer) | 44 µM (48h) | [4] |

| Methoxy-phenylacrylonitrile (2b) | MCF-7 (Breast Cancer) | 34 µM (48h) | [4] |

| (2-thiophen-2-yl)-1H-indole deriv. (4g) | HCT-116 (Colon Cancer) | 7.1 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Secondary Biological Activity: Antimicrobial Potential

Thiophene derivatives are well-documented antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[8][9] The this compound scaffold holds promise in this area, potentially acting against drug-resistant strains.[10]

Spectrum of Activity and Mechanism

These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida species.[8][9][11] One proposed mechanism involves the disruption of bacterial membrane integrity. Molecular docking studies suggest that these derivatives may bind to outer membrane proteins (OMPs), leading to increased membrane permeabilization and subsequent cell death.[10] For fungi, some thiophene derivatives have demonstrated a synergistic effect with existing antifungals like fluconazole, suggesting they could be used to overcome resistance.[11]

Antimicrobial Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [9] |

| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [9] |

| 2-thiophene carboxylic acid thioureides | Fungi | 31.25 - 62.5 | [9] |

| 2-aminothiophene derivative (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | [11] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For this compound derivatives, several structural features are critical for modulating potency and selectivity.[12]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenylamino ring significantly impact activity. Quantitative structure-activity relationship (QSAR) analyses often reveal that lipophilicity and electronic effects are key parameters.[12] For instance, the presence of halogen or alkyl groups, particularly at the ortho positions of the aniline ring, can enhance inhibitory activity.[12]

-

The Thiophene Ring: The sulfur atom in the thiophene ring can form crucial hydrogen bonds and other interactions within a biological target's active site. Bioisosteric replacement of a furan ring with a thiophene ring has been shown to significantly alter anticancer activity, highlighting the specific role of the thiophene moiety.[3]

-

The Acetonitrile Group: The nitrile group is a unique functional group in drug design. Its small size, strong dipole moment, and ability to act as a hydrogen bond acceptor allow it to fit into confined active sites and form key interactions with amino acid residues.[4]

-

Angle of Twist: The dihedral angle (twist) between the phenyl and thiophene rings can be a crucial determinant of activity. This angle dictates the overall 3D shape of the molecule, influencing how well it fits into the binding pocket of its target protein.[12]

Conclusion and Future Directions

This compound derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential. The evidence strongly supports their exploration as anticancer agents, particularly through the mechanism of tubulin polymerization inhibition, and as novel antimicrobial agents capable of combating resistant pathogens.

Future research should focus on:

-

Systematic SAR Exploration: Synthesizing and screening a broader library of derivatives to build more comprehensive QSAR models.

-

Mechanism of Action Studies: Moving beyond cytotoxicity to elucidate the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Advancing lead compounds from in vitro assays to preclinical animal models to evaluate their pharmacokinetic properties, safety, and in vivo efficacy.

-

Combination Therapies: Investigating the synergistic potential of these derivatives with existing anticancer and antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.

This guide provides a solid foundation for these future endeavors, underscoring the potential of this chemical class to yield next-generation therapeutic agents.

References

-

Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269-274. [Link]

-

Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 19(9), 868-881. [Link]

-

Abdel-Aziz, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 72. [Link]

-

Caffrey, C. R., et al. (2021). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases, 7(11), 3149-3162. [Link]

-

Kumar, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Medicinal Chemistry, 31. [Link]

-

Delgado-Vallejo, J., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1243573. [Link]

-

Ibrahim, M. A. A., et al. (2024). Biological activities of thiophenes. ResearchGate. [Link]

-

Kim, J. S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(1), 89-97. [Link]

-

El-Sayed, M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(7), 2946-2962. [Link]

-

da Silva, G. N., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 28(15), 5707. [Link]

-

Limban, C., et al. (2018). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

-

Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Pou, K. S. L., et al. (2020). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

-

Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

-

El-Damasy, A. K., et al. (2018). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. [Link]

-

da Silva, A. C. A., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PMC - NIH. [Link]

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 641-654. [Link]

-

Yurttaş, L., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(6), e202400305. [Link]

-

van den Broek, G. A., et al. (2010). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 49(3), 177-198. [Link]

-

Fayed, B. (n.d.). Structures Activity Relationship. LIMU-DR Home. [Link]

-

Hafez, H. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4681. [Link]

Sources

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Phenylamino-thiophen-2-yl-acetonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Thiophene Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly promising class of thiophene derivatives: Phenylamino-thiophen-2-yl-acetonitrile analogs. While direct and exhaustive SAR studies on this exact scaffold are emerging, this document, grounded in established principles and data from closely related structures, aims to provide a comprehensive framework for researchers and drug development professionals. We will explore the synthetic rationale, propose a systematic approach to SAR exploration, and provide detailed experimental protocols to empower the design and evaluation of next-generation therapeutic agents based on this versatile core.

The this compound Core: A Strategic Starting Point

The this compound scaffold presents a compelling foundation for inhibitor design, particularly in the realm of kinase inhibition. This assertion is based on the established roles of its constituent moieties in mediating interactions with biological targets. The N-phenylamino group can serve as a crucial hydrogen bond donor and acceptor, while the thiophene ring acts as a rigid scaffold to orient substituents into specific binding pockets. The acetonitrile moiety, a known pharmacophore in some kinase inhibitors, can also participate in important interactions.[3][4]

A logical starting point for an SAR investigation is to systematically probe the chemical space around this core structure. This involves introducing a variety of substituents at key positions and assessing the impact on a chosen biological activity, such as the inhibition of a specific protein kinase.

Synthetic Strategy: The Gewald Reaction as a Cornerstone

The synthesis of a diverse library of this compound analogs is paramount for a thorough SAR study. The Gewald reaction, a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes, stands out as the most strategic approach.[5][6][7] This one-pot, multi-component reaction offers an efficient route to the core thiophene ring, allowing for the introduction of various substituents.[1][8]

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for generating a library of this compound analogs, leveraging the Gewald reaction.

Caption: Proposed synthetic workflow for generating a library of this compound analogs.

Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes

This protocol provides a general procedure for the synthesis of the 2-aminothiophene core, which can be adapted based on the specific starting materials.[9][10]

Materials:

-

Substituted phenylacetaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or piperidine, 0.2 eq)

-

Solvent (e.g., ethanol, DMF, or water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the substituted phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and the chosen solvent.

-

Add the base (0.2 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

A Proposed Framework for Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial to understand how structural modifications influence biological activity. The following sections outline a proposed framework for exploring the SAR of this compound analogs, with a focus on kinase inhibition.

Probing the Phenylamino Moiety

The phenylamino group offers a rich landscape for modification. Substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, all of which can impact binding affinity and selectivity.

Caption: Systematic exploration of substituents on the phenylamino ring to probe SAR.

Key Questions to Address:

-

Positional Isomers: How does the position of a substituent (ortho, meta, para) on the phenyl ring affect activity?

-

Electronic Effects: Do electron-donating or electron-withdrawing groups enhance or diminish activity?

-

Lipophilicity: What is the optimal lipophilicity for cell permeability and target engagement?

-

Steric Hindrance: Are bulky substituents tolerated, or do they clash with the binding site?

Modifications of the Thiophene Ring

While the core thiophene ring is often maintained for its favorable properties, subtle modifications can be explored. Introducing small substituents at the 4- and 5-positions of the thiophene ring could provide additional points of interaction with the target protein.

The Role of the Acetonitrile Group

The cyano group of the acetonitrile moiety can act as a hydrogen bond acceptor.[3] Exploring bioisosteric replacements for the cyano group (e.g., tetrazole, amide) could reveal its importance in target binding and potentially improve physicochemical properties.

Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is recommended to efficiently screen and characterize novel analogs.

Primary Screening: In Vitro Kinase Assays

The initial screening of the synthesized library should be performed using an in vitro kinase assay against a panel of relevant kinases. This will identify promising hits and provide initial SAR insights.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase

-

Substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

| Compound ID | R1 | R2 | R3 | Kinase X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |

| 1a | H | H | H | 1.2 | >10 |

| 1b | 4-Cl | H | H | 0.5 | 5.6 |

| 1c | H | 3-OCH₃ | H | 2.8 | >10 |

| 1d | H | H | 4-NO₂ | 0.1 | 1.5 |

Secondary Screening: Cellular Assays

Promising compounds from the primary screen should be advanced to cellular assays to assess their effects in a more biologically relevant context.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Interpreting SAR Data and Driving Lead Optimization

The collective data from the SAR studies will guide the lead optimization process. By correlating structural features with biological activity, medicinal chemists can make informed decisions to enhance potency, selectivity, and drug-like properties.

Caption: The iterative cycle of design, synthesis, and testing in lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and well-designed SAR study, guided by efficient synthetic strategies and a tiered biological evaluation approach, is essential to unlock its full potential. The insights gained from such studies will not only lead to the identification of potent and selective lead compounds but also contribute to a deeper understanding of the molecular interactions that govern their biological activity. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and ultimately advancing the most promising candidates into preclinical and clinical development.

References

-

Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Beneteau, V., Michaud, G., & Le-Gall, E. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(17), 6547-6564. [Link]

-

Alizadeh, R., & Ghafuri, H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

S. M. Ilyas, A. A. Khan, and M. A. Baseer. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]

-

Vaněk, T., Holzer, W., & Dąbrowski, Z. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057–31070. [Link]

-

Olasunkanmi, O. F., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. Silicon, 15, 2355–2370. [Link]

-

Li, Y., et al. (2021). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 64(15), 11409–11424. [Link]

-

Anusha, S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 232-238. [Link]

-

Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(5), 1295–1308. [Link]

-

Wuisan, Z. G., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(43), 40015–40058. [Link]

-

Entrena, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8877. [Link]

-

Manzini, L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16593. [Link]

-

Noolvi, M. N., et al. (2022). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Results in Chemistry, 4, 100305. [Link]

-

Asquith, C. R. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4984. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2200230. [Link]

-